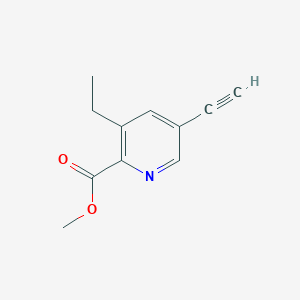
Methyl 3-ethyl-5-ethynylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate is an organic compound belonging to the pyridinecarboxylate family. This compound is characterized by its unique structure, which includes an ethyl group at the 3-position, an ethynyl group at the 5-position, and a methyl ester group at the 2-position of the pyridine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the ethyl and ethynyl groups through substitution reactions. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The ethyl and ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with biological macromolecules, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-ethyl-2-pyridinecarboxylate: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
Ethyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate: Contains an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.
Methyl 5-ethynyl-2-pyridinecarboxylate: Lacks the ethyl group, leading to different steric and electronic properties.
Uniqueness
Methyl 3-ethyl-5-ethynyl-2-pyridinecarboxylate is unique due to the presence of both ethyl and ethynyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 3-ethyl-5-ethynylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-4-8-6-9(5-2)10(12-7-8)11(13)14-3/h1,6-7H,5H2,2-3H3 |
Clave InChI |
XUEWSHAVIJCQDW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=CC(=C1)C#C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















